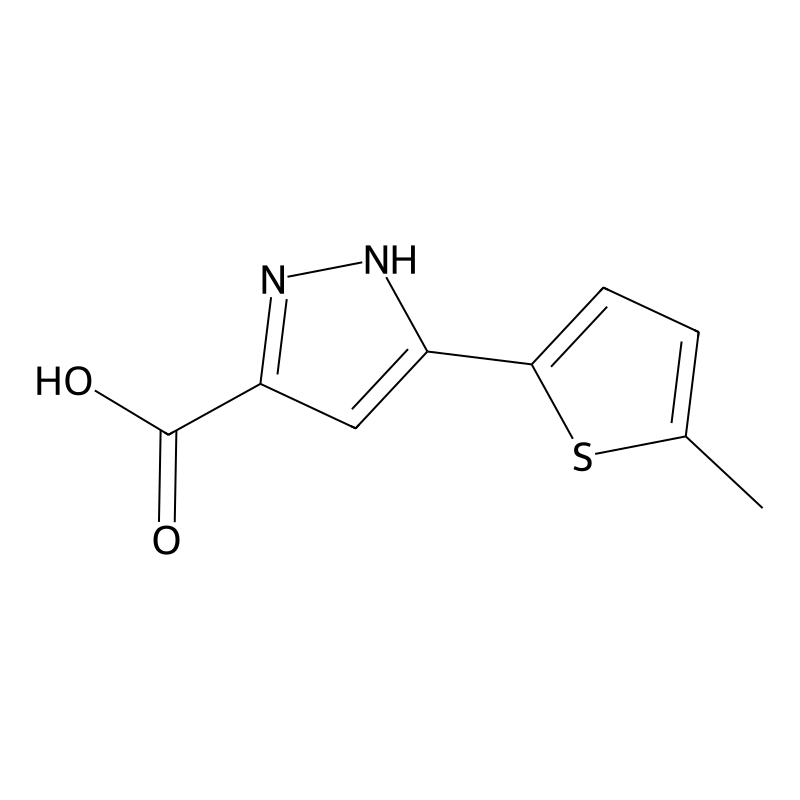

3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Novel Antitumor and Antimicrobial Compounds

Specific Scientific Field: This application falls under the field of Medicinal Chemistry.

Summary of the Application: A novel antitumor and antimicrobial compound, (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, has been synthesized . This compound has shown promising results in the treatment of human colon and breast cells .

Methods of Application or Experimental Procedures: The compound was synthesized via a solvent-free one-pot reaction of (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one with isopropylamine . The reaction was accelerated using microwave technique, which is an ecofriendly method that avoids the use of organic or toxic solvents .

Results or Outcomes: The synthesized compound showed similar results to the reference data in antitumor treatment of human colon and breast cells . The presence of the hydroxyl group, the heterocyclic motifs, and sulfur in the compound can be attributed to its bioactivity .

Suzuki-Miyaura Cross-Couplings

Specific Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: 2-Thienylboronic acid, a compound similar to “3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid”, is used in Suzuki-Miyaura cross-couplings . This is a type of palladium-catalyzed carbon-carbon bonding reaction .

Methods of Application or Experimental Procedures: In a typical Suzuki-Miyaura cross-coupling, 2-thienylboronic acid would be reacted with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 5-methyl-2-thienyl group and a carboxylic acid functional group. Its molecular formula is C₉H₈N₂O₂S, and it has a molecular weight of approximately 208.24 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry and material science.

The reactivity of 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid can be attributed to the presence of the carboxylic acid group, which can undergo typical acid-base reactions, esterification, and amidation. The pyrazole moiety can participate in various nucleophilic substitutions and cycloaddition reactions. Additionally, the thienyl substituent may enhance the compound's reactivity due to its electron-withdrawing properties.

Research indicates that 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid exhibits significant biological activities. It has been studied for its potential as an inhibitor of D-amino acid oxidase, which plays a crucial role in neurotransmitter metabolism. This inhibition could have implications for neuropsychiatric disorders, making the compound a candidate for further pharmacological exploration .

Several synthesis methods have been reported for 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid:

- Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate thienyl and pyrazole precursors.

- Cyclization Methods: Cyclization of substituted hydrazines with α,β-unsaturated carbonyl compounds can yield the desired pyrazole structure.

- Functional Group Modifications: Post-synthesis modifications such as carboxylation or methylation can be employed to introduce specific functional groups .

3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid finds applications in various fields:

- Medicinal Chemistry: As a potential drug candidate due to its biological activity.

- Agricultural Chemistry: Investigated for use as a pesticide or herbicide due to its structural properties.

- Material Science: Explored for incorporation into polymers or as a building block in organic synthesis.

Interaction studies of 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid with biological targets have highlighted its potential role as an enzyme inhibitor. Specifically, studies have focused on its interaction with D-amino acid oxidase, revealing insights into its mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Methyl group on pyrazole | D-amino acid oxidase inhibitor |

| 1-(4-Methylphenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid | Phenyl substitution | Antimicrobial properties |

| 1H-Pyrazole-5-carboxylic acid | Lacks thienyl group | General pyrazole activity |

The unique feature of 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid lies in its specific thienyl substitution, which may enhance its biological activity compared to other pyrazoles lacking this feature. The presence of both the thienyl and carboxylic functionalities contributes to its distinct reactivity and potential applications in various fields.

Density Functional Theory Studies

Electronic Structure Calculations

Electronic structure calculations represent the foundation of computational chemistry investigations for heterocyclic compounds such as 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid. Density Functional Theory has emerged as the most widely employed quantum mechanical method for studying pyrazole-based systems due to its favorable balance between computational efficiency and accuracy1.

The electronic structure calculations for pyrazole carboxylic acid derivatives typically employ hybrid functionals, with the Becke's three-parameter exchange functional combined with Lee-Yang-Parr correlation functional being the most prevalent choice. For closely related compounds such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculations performed at the B3LYP/6-31G(d) level revealed significant insights into the electronic properties1. The optimized molecular structure of this analogous compound demonstrated a planar conformation, where all constituent atoms lie within the same geometrical plane, indicating a well-defined two-dimensional planar geometry rather than a random three-dimensional spatial distribution [1].

For 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid, similar electronic structure characteristics are anticipated based on the structural similarity to related pyrazole-thiophene systems. Computational studies on pyrazole-thiophene amide derivatives have employed advanced methods such as PBE0-D3BJ/def2-TZVP/SMD, which incorporate dispersion corrections and solvation effects for enhanced accuracy3. These calculations typically include geometry optimization followed by vibrational frequency calculations to confirm that the optimized structures correspond to true local minima on the potential energy surface.

The electronic structure analysis extends beyond simple geometry optimization to include detailed examination of charge distribution, bond orders, and electronic density patterns. For thiophene-containing pyrazole systems, the sulfur atom in the thiophene ring contributes significantly to the overall electronic properties through its lone pair electrons and polarizability [3]. The methyl substituent at the 5-position of the thiophene ring introduces additional electronic effects through hyperconjugation and inductive interactions.

Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Energy Analysis

The analysis of frontier molecular orbitals provides crucial insights into the chemical reactivity, electronic stability, and potential applications of 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid. For the structurally similar 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels were calculated as -5.907 eV and -1.449 eV respectively, resulting in an energy gap of approximately 4.458 eV1.

This substantial energy separation indicates high electronic stability and low chemical reactivity under ambient conditions. The wide band gap also implies significant difficulty in electron transition from the Highest Occupied Molecular Orbital to the Lowest Unoccupied Molecular Orbital, thereby indicating high thermodynamic stability [1]. For 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid, similar energy characteristics are expected, with potential modifications due to the thiophene sulfur atom's contribution to the molecular orbital energies.

The spatial distribution of frontier molecular orbitals in related pyrazole-thiophene systems reveals distinct localization patterns. The Highest Occupied Molecular Orbital typically shows predominant localization around the nitrogen atoms of the pyrazole ring, particularly at positions N1 and N2, along with significant contribution from the conjugated π-system [1]. The electron-rich regions associated with nitrogen lone pairs and their interactions with the aromatic π-system contribute substantially to the Highest Occupied Molecular Orbital character.

Conversely, the Lowest Unoccupied Molecular Orbital exhibits primary localization over the π* antibonding orbitals of the aromatic systems, including both the thiophene and pyrazole rings. In the case of 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid, the Lowest Unoccupied Molecular Orbital is expected to show significant density on the carboxylic acid group, particularly around the carbonyl oxygen atom, making this region susceptible to nucleophilic attack [1].

The energy gap between frontier molecular orbitals directly influences various molecular properties including chemical hardness, softness, electronegativity, and electrophilicity index. These global reactivity descriptors provide quantitative measures of molecular reactivity and stability. For pyrazole-thiophene systems, computational studies have demonstrated that compounds with wider Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital gaps exhibit enhanced stability but reduced reactivity3.

Topological Theoretical Analyses

Reduced Density Gradient Analysis

Reduced Density Gradient analysis represents a powerful topological tool for identifying and characterizing non-covalent interactions within molecular systems. This method enables the visualization and quantification of weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions that significantly influence molecular stability and reactivity [5].

For heterocyclic compounds containing both pyrazole and thiophene moieties, Reduced Density Gradient analysis reveals the presence of various non-covalent interactions that stabilize the molecular structure. The methodology involves calculating the reduced density gradient as a function of electron density, creating isosurfaces that highlight regions of non-covalent interactions [5]. These interactions are then color-coded based on the sign of the second eigenvalue of the electron density Hessian matrix, allowing differentiation between attractive and repulsive interactions.

In 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid, Reduced Density Gradient analysis would likely reveal several key interaction regions. The carboxylic acid group is expected to form intramolecular hydrogen bonds with nearby electronegative atoms, particularly nitrogen atoms in the pyrazole ring. Such interactions have been observed in related pyrazole carboxylic acid systems and contribute significantly to conformational stability [1].

The thiophene-pyrazole junction represents another region of interest for Reduced Density Gradient analysis. The sulfur atom in the thiophene ring can participate in weak interactions with neighboring atoms through its lone pair electrons. Additionally, the methyl group at the 5-position of the thiophene ring may exhibit weak C-H···π interactions with the aromatic systems, contributing to overall molecular stability.

Electron Localization Function

Electron Localization Function analysis provides detailed insights into the nature of chemical bonding and electron pair localization within molecular systems. This topological descriptor ranges from 0 to 1, where values approaching 1 indicate highly localized electron pairs characteristic of covalent bonds or lone pairs, while values near 0.5 correspond to metallic-like bonding or highly delocalized systems [6].

For 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid, Electron Localization Function analysis would reveal the distribution of bonding and non-bonding electron pairs throughout the molecule. The pyrazole ring nitrogen atoms are expected to show high Electron Localization Function values corresponding to their lone pair electrons, which play crucial roles in the molecule's chemical reactivity and potential coordination behavior.

The thiophene ring sulfur atom represents a particularly interesting feature for Electron Localization Function analysis. Sulfur's lone pair electrons typically exhibit intermediate localization values, reflecting their availability for chemical interactions while maintaining some degree of delocalization with the aromatic π-system. The Electron Localization Function mapping around the sulfur atom provides insights into its potential as a nucleophilic center or coordination site.

The carboxylic acid functionality shows distinct Electron Localization Function patterns, with high values around the oxygen lone pairs and characteristic bonding patterns for the C=O and C-O bonds. These features are essential for understanding the acid's protonation behavior and potential hydrogen bonding capabilities.

Localized Orbital Locator

Localized Orbital Locator analysis complements Electron Localization Function studies by providing an alternative perspective on electron localization patterns within molecular systems. This descriptor is particularly useful for identifying regions of electron localization that may not be clearly revealed by Electron Localization Function analysis alone [6].

The Localized Orbital Locator function exhibits similar value ranges to Electron Localization Function but often provides enhanced contrast in distinguishing different types of electron localization. For aromatic heterocyclic systems like 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid, Localized Orbital Locator analysis can reveal subtle differences in electron distribution between different aromatic rings and heteroatoms.

In the pyrazole ring system, Localized Orbital Locator analysis is expected to show distinct patterns around the nitrogen atoms, clearly delineating their lone pair regions and highlighting their potential for intermolecular interactions. The comparison between Electron Localization Function and Localized Orbital Locator maps provides a comprehensive understanding of electron localization patterns and chemical reactivity sites.

The thiophene sulfur atom's Localized Orbital Locator signature typically differs from its Electron Localization Function profile, often providing clearer visualization of the sulfur lone pairs' spatial extent and directionality. This information is valuable for predicting the molecule's behavior in coordination chemistry and potential catalytic applications.

Molecular Modeling and Simulation

Molecular modeling and simulation studies of 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid encompass various computational approaches designed to understand dynamic behavior, conformational preferences, and intermolecular interactions. These studies typically employ classical molecular dynamics simulations, Monte Carlo methods, and hybrid quantum mechanical/molecular mechanical approaches [7].

Molecular dynamics simulations provide insights into the temporal evolution of molecular structures, revealing conformational flexibility and dynamic behavior under various conditions. For pyrazole-thiophene systems, these simulations can elucidate the rotation barriers around single bonds, particularly the linkage between the pyrazole and thiophene rings3. The carboxylic acid group's rotational dynamics and its influence on overall molecular conformation represent key aspects of these investigations.

Solvation effects play crucial roles in determining the behavior of 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid in biological and chemical environments. Molecular dynamics simulations in explicit solvent environments reveal how water molecules interact with different functional groups, particularly the carboxylic acid moiety and nitrogen lone pairs in the pyrazole ring. These interactions significantly influence molecular conformation and reactivity.

Conformational analysis through systematic scanning of dihedral angles provides comprehensive maps of accessible molecular geometries and their relative energies. For 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid, key dihedral angles include the rotation around the pyrazole-thiophene linkage and the carboxylic acid group orientation. Relaxed potential energy surface scans identify stable conformers and transition states between different conformational states [3].

The integration of quantum mechanical calculations with molecular mechanics simulations enables investigations of systems where electronic effects are crucial while maintaining computational feasibility for larger systems or longer time scales. These hybrid approaches are particularly valuable for studying reaction mechanisms and electronic property variations during molecular dynamics.

Quantitative Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship studies for pyrazole carboxylic acid derivatives have demonstrated significant correlations between molecular descriptors and biological activities. These investigations employ various computational descriptors derived from quantum chemical calculations, topological analyses, and physicochemical property predictions8 [10].

For pyrazole carboxylic acid derivatives, Quantitative Structure-Activity Relationship models have been developed using multiple linear regression, genetic function approximation algorithms, and neural network approaches. A comprehensive study of 62 compounds with anti-maximal electroshock seizure activity employed descriptors including dipole moment, Lowest Unoccupied Molecular Orbital energy, polar surface area, accessible surface area, and charge-based parameters9. The resulting six-parameter equation achieved excellent statistical quality with R² values exceeding 0.93.

The success of Quantitative Structure-Activity Relationship models for pyrazole derivatives stems from the systematic relationship between electronic properties and biological activities. Frontier molecular orbital energies, particularly Lowest Unoccupied Molecular Orbital values, frequently appear as significant descriptors in these models, reflecting the importance of electron-accepting properties in biological interactions8.

Four-dimensional Quantitative Structure-Activity Relationship approaches incorporating conformational flexibility have been applied to pyrazole pyridine carboxylic acid derivatives. These studies employed electron conformational genetic algorithm methods to identify pharmacophore features and predict biological activities for 86 compounds [8]. The electron conformational matrices of congruity approach successfully identified common structural features responsible for biological activity.

For 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid, Quantitative Structure-Activity Relationship predictions could be generated using established models for related pyrazole carboxylic acids. The thiophene substituent's electronic properties, including its electron-donating character and sulfur atom contributions, would influence the compound's position in structure-activity space. The methyl group's steric and electronic effects would further modulate predicted activities.

The integration of topological descriptors from Reduced Density Gradient, Electron Localization Function, and Localized Orbital Locator analyses with traditional quantum chemical descriptors represents an emerging approach in Quantitative Structure-Activity Relationship development. These advanced descriptors capture subtle electronic and steric features that may not be adequately represented by conventional parameters, potentially improving model accuracy and interpretability.